NMR chemical shift reference data for 1,1,1-Trimethyl-3,3-dichlorodisiloxane
NMR chemical shift reference data for 1,1,1-Trimethyl-3,3-dichlorodisiloxane
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,1,1-Trimethyl-3,3-dichlorodisiloxane
Introduction: Characterizing a Unique Disiloxane
1,1,1-Trimethyl-3,3-dichlorodisiloxane, with the chemical structure (CH₃)₃Si-O-SiHCl₂, is a reactive organosilicon compound of interest in materials science and synthetic chemistry. Its asymmetric structure, featuring both a stable trimethylsilyl group and a reactive dichlorosilyl group, makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount for its successful application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound. It is designed for researchers and professionals in drug development and materials science, offering not just reference data but also the underlying principles and practical considerations for acquiring high-quality spectra. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Fundamentals of Multinuclear NMR for Organosilicon Compounds
To fully interpret the NMR data for 1,1,1-Trimethyl-3,3-dichlorodisiloxane, a foundational understanding of ¹H, ¹³C, and particularly ²⁹Si NMR is essential.
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¹H NMR: Proton NMR is invaluable for identifying the organic moieties attached to the silicon atoms. The chemical shift of the trimethylsilyl (TMS) group's protons is highly characteristic.
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¹³C NMR: Carbon NMR provides information about the carbon backbone of the organic substituents. For this molecule, it will confirm the presence of the methyl groups.
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²⁹Si NMR: Silicon-29 NMR is the most direct method for probing the environment around the silicon atoms. The ²⁹Si nucleus has a spin of 1/2, which results in sharp NMR signals. However, it suffers from a low natural abundance (4.7%) and a negative magnetogyric ratio, which can lead to low sensitivity and even nulling of signals due to the Nuclear Overhauser Effect (NOE) when using standard proton decoupling[1][2]. The chemical shifts in ²⁹Si NMR are highly sensitive to the electronegativity of the substituents attached to the silicon atom, covering a wide range from over +250 ppm to under -500 ppm[1][3].
Predicted NMR Chemical Shift Reference Data
While a dedicated experimental spectrum for 1,1,1-Trimethyl-3,3-dichlorodisiloxane is not available in public databases, we can predict the chemical shifts with high confidence based on extensive literature data for similar structural motifs. The data is referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C, and the recommended unified scale for ²⁹Si[1].
Table 1: Predicted NMR Chemical Shifts for 1,1,1-Trimethyl-3,3-dichlorodisiloxane
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling |
| ¹H | -Si(CH₃ )₃ | 0.1 - 0.3 | Singlet | ²J(²⁹Si-¹H) satellites (~6.6 Hz) |
| -H SiCl₂ | 5.0 - 5.5 | Singlet | ¹J(²⁹Si-¹H) satellites (~300-350 Hz) | |
| ¹³C | -Si(CH₃ )₃ | 1.0 - 3.0 | Quartet | ¹J(¹³C-¹H) |
| ²⁹Si | (CH₃ )₃Si -O- | +5 to +15 | Singlet | Decoupled from ¹H |
| -O-Si HCl₂ | -30 to -45 | Singlet | Decoupled from ¹H |
Rationale for Predictions:
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The ¹H chemical shift for trimethylsilyl groups attached to oxygen is consistently found in the 0.1-0.3 ppm range[4]. The proton on the dichlorosilyl group is expected to be significantly downfield due to the strong deshielding effect of the two chlorine atoms and the oxygen atom.
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The ¹³C chemical shift for the methyl carbons in a trimethylsilyl group is typically observed in the low ppm range[5].
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The ²⁹Si chemical shifts are highly informative. The silicon atom of the (CH₃)₃Si-O- unit (an "M" group in siloxane terminology) typically resonates in the positive ppm range[6]. The silicon atom of the -O-SiHCl₂ unit is bonded to one oxygen and two highly electronegative chlorine atoms. This substitution pattern generally causes a significant upfield (more negative) shift compared to TMS[7][8].
Experimental Protocol: Acquiring High-Quality NMR Data
The following section provides a detailed, self-validating workflow for the NMR analysis of 1,1,1-Trimethyl-3,3-dichlorodisiloxane. The causality behind each step is explained to ensure scientific rigor.
Sample Preparation
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Solvent Selection: The choice of solvent is critical. Due to the reactive nature of the Si-Cl bonds, aprotic and scrupulously dry deuterated solvents must be used. Deuterated chloroform (CDCl₃) is a suitable choice as it is an excellent solvent for many organosilicon compounds and its residual proton peak (δ ≈ 7.26 ppm) and carbon peak (δ ≈ 77.2 ppm) are well-established references[9]. Benzene-d₆ could also be used.
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Handling: All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to prevent hydrolysis of the Si-Cl bonds, which would lead to the formation of silanols and siloxanes, complicating the spectra[10].
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard (Optional but Recommended): While referencing can be done using the residual solvent signal, for highest accuracy, especially in ²⁹Si NMR, adding a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is best practice[1][11].
NMR Spectrometer Setup and Data Acquisition
The following diagram outlines the general workflow for NMR data acquisition and processing.
¹H NMR Acquisition:
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Technique: Standard single-pulse experiment.
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Rationale: High natural abundance and sensitivity of protons allow for quick data acquisition.
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Key Parameters:
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Acquisition time: 2-3 seconds.
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Relaxation delay (d1): 1-2 seconds.
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Number of scans: 4-16 is typically sufficient.
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¹³C NMR Acquisition:
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Technique: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Rationale: Proton decoupling simplifies the spectrum to singlets and provides an NOE enhancement to improve signal-to-noise.
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Key Parameters:
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Spectral width: ~220-250 ppm.
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Relaxation delay (d1): 2 seconds.
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Number of scans: 256-1024 scans, depending on concentration.
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²⁹Si NMR Acquisition - The Expert's Approach:
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Challenge: The primary challenges are low sensitivity and the negative NOE[2]. Standard proton-decoupled experiments can lead to weak, distorted, or completely nulled signals.
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Recommended Technique: Use a polarization transfer pulse sequence like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer)[1][12].
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Causality: These techniques transfer the high polarization of protons to the low-sensitivity ²⁹Si nucleus via J-coupling, significantly boosting the signal. They also circumvent the problematic NOE. This is the field-proven method for obtaining reliable ²⁹Si spectra in a reasonable time.
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Key Parameters (INEPT):
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Optimize delays based on an estimated J(Si-H) coupling constant. For the (CH₃)₃Si- group, the two-bond coupling is small (~7 Hz), while for the -SiHCl₂ group, the one-bond coupling is large (~300-350 Hz). This may require two separate experiments optimized for each silicon environment or a compromise value.
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Relaxation delay (d1): 2-5 seconds.
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Number of scans: May require several thousand scans.
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Probe Considerations: The NMR probe contains quartz and glass components, which can produce a broad background signal around -110 ppm in ²⁹Si NMR. This is usually not an issue for the expected chemical shifts of this molecule but is a critical consideration for silicate analysis.
Conclusion
The structural elucidation of 1,1,1-Trimethyl-3,3-dichlorodisiloxane is readily achievable through a combination of ¹H, ¹³C, and advanced ²⁹Si NMR techniques. While direct experimental data is sparse, reliable predictions based on established principles of organosilicon NMR provide a strong foundation for spectral assignment. The key to success lies in meticulous, anhydrous sample preparation and the use of sensitivity-enhanced pulse sequences like INEPT for the challenging ²⁹Si nucleus. This guide provides the necessary data, protocols, and expert-level insights to enable researchers to confidently characterize this and similar reactive siloxane compounds.
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